molecular formula C14H18O4 B2963738 3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one CAS No. 477865-72-8

3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one

Cat. No.: B2963738
CAS No.: 477865-72-8
M. Wt: 250.294
InChI Key: NPTLZJQDDJYYQE-UHFFFAOYSA-N
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Description

3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one is a diketone derivative featuring two phenoxy groups connected via ether linkages to a central butanone backbone. This compound’s structure is characterized by its dual oxygen-containing substituents, which influence its polarity, solubility, and reactivity.

Properties

IUPAC Name

3-[4-(3-oxobutan-2-yloxy)phenoxy]butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(15)11(3)17-13-5-7-14(8-6-13)18-12(4)10(2)16/h5-8,11-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTLZJQDDJYYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)OC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one typically involves the reaction of 4-hydroxyphenoxybutanone with 3-oxobutan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxybutanone derivatives.

Scientific Research Applications

3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one involves its interaction with specific molecular targets. The oxobutan-2-yl group can form hydrogen bonds with target proteins, affecting their function. Additionally, the phenoxy moiety can interact with hydrophobic pockets in proteins, leading to changes in protein conformation and activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one, differing primarily in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Relative Retention Time (%) Applications/Notes
(3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one C₁₇H₁₅ClO₃ 302.75 4-Chlorobenzoyl group 0.50 Likely pharmaceutical intermediate; higher polarity due to Cl substituent
4-(p-Hydroxyphenyl)-2-butanone (Raspberry ketone) C₁₀H₁₂O₂ 164.20 Hydroxyphenyl group N/A Flavoring agent (e.g., raspberry aroma); lower molecular weight
3-(4-Methylphenyl)butan-2-one C₁₁H₁₄O 162.23 Methylphenyl group N/A Lower polarity due to methyl group; potential solvent or intermediate
4-[(3-oxobutyl)sulfanyl]butan-2-one C₈H₁₂O₂S 172.24 Sulfur linkage (thioether) N/A Distinct reactivity due to sulfur; possible industrial applications

Key Differences in Properties

  • Polarity and Retention Behavior :

    • The chlorobenzoyl derivative (0.50% retention time) exhibits higher polarity than the target compound due to the electron-withdrawing Cl atom, enhancing its interaction in chromatographic systems .
    • Raspberry ketone (C₁₀H₁₂O₂) has reduced complexity and polarity, favoring volatility for flavor applications .
    • The sulfur-containing analog (C₈H₁₂O₂S) may display unique solubility and stability profiles due to the thioether group .
  • Synthetic Considerations: Compounds like methyl 2-benzoylamino-3-oxobutanoate () are synthesized via condensation reactions with aromatic amines, suggesting analogous routes for the target compound’s preparation .
  • Applications :

    • Pharmaceutical intermediates (e.g., chlorobenzoyl derivative) vs. flavoring agents (Raspberry ketone) highlight divergent uses based on substituent chemistry .

Research Findings and Implications

  • Chromatographic Behavior : The target compound’s retention time would likely fall between 0.50% (chlorobenzoyl analog) and higher values (e.g., 0.85% for less polar derivatives), depending on substituent effects .
  • Reactivity : Ether linkages in the target compound may confer stability under acidic/basic conditions compared to esters or thioethers, as seen in related structures .
  • Impurity Profiling: Structural analogs like ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (retention time 0.80%) could emerge as impurities during synthesis, necessitating rigorous analytical controls .

Biological Activity

3-{4-[(3-oxobutan-2-yl)oxy]phenoxy}butan-2-one, an organic compound with the molecular formula C14H18O4, is a derivative of phenoxybutanone. Its unique structure, characterized by an oxobutan-2-yl group attached to a phenoxy moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound is synthesized through nucleophilic substitution reactions involving 4-hydroxyphenoxybutanone and 3-oxobutan-2-yl chloride under basic conditions. This synthesis can be scaled for industrial production using continuous flow reactors, enhancing efficiency and safety.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

1. Antimicrobial Activity

  • Mechanism : The compound interacts with bacterial cell membranes, potentially disrupting their integrity.
  • Studies : In vitro assays have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

2. Anticancer Activity

  • Mechanism : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Case Studies : Research has shown that it exhibits cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer).

Antimicrobial Studies

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:

Bacterial Strain Activity Observed Method Used
Staphylococcus aureusSignificant inhibitionAgar diffusion method
Escherichia coliModerate inhibitionAgar diffusion method
Salmonella typhiWeak inhibitionAgar diffusion method

These findings suggest that while the compound shows promise as an antimicrobial agent, its efficacy varies across different bacterial strains.

Anticancer Studies

In vitro cytotoxicity assays were performed to assess the anticancer potential of this compound:

Cell Line IC50 Value (µM) Effect Observed
HeLa (Cervical Cancer)25Apoptosis induction
HCT116 (Colon Cancer)30Cell cycle arrest
MCF7 (Breast Cancer)40Inhibition of proliferation

The IC50 values indicate that this compound is particularly effective against cervical cancer cells, suggesting a targeted therapeutic potential.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins and interact with hydrophobic regions within these proteins. This interaction potentially alters protein conformation and modulates biochemical pathways, leading to observed antimicrobial and anticancer effects .

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